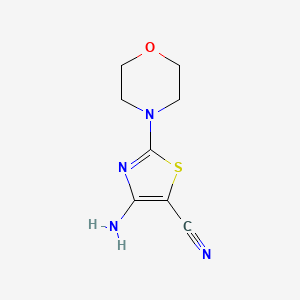

2-Morpholino-4-amino-5-cyanothiazole

CAS No.:

Cat. No.: VC13979057

Molecular Formula: C8H10N4OS

Molecular Weight: 210.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N4OS |

|---|---|

| Molecular Weight | 210.26 g/mol |

| IUPAC Name | 4-amino-2-morpholin-4-yl-1,3-thiazole-5-carbonitrile |

| Standard InChI | InChI=1S/C8H10N4OS/c9-5-6-7(10)11-8(14-6)12-1-3-13-4-2-12/h1-4,10H2 |

| Standard InChI Key | UIYOZICJTFXJEZ-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1C2=NC(=C(S2)C#N)N |

Introduction

Chemical Structure and Physicochemical Properties

The thiazole ring in 2-morpholino-4-amino-5-cyanothiazole is a five-membered aromatic system containing nitrogen and sulfur atoms at positions 1 and 3, respectively. Substitutions at positions 2, 4, and 5 introduce distinct functional groups:

-

Morpholino group (position 2): A six-membered heterocycle with one oxygen and two nitrogen atoms, known to improve water solubility and membrane permeability .

-

Amino group (position 4): Enhances hydrogen-bonding potential and participation in nucleophilic reactions.

-

Cyano group (position 5): A strong electron-withdrawing group that stabilizes the thiazole ring and facilitates further chemical modifications .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₈H₁₁N₅OS |

| Molecular Weight | 225.27 g/mol |

| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) |

| Reactivity | Susceptible to nucleophilic substitution at position 5 |

Biological Activity and Mechanism

2-Morpholino-4-amino-5-cyanothiazole exhibits promising bioactivity, primarily as a precursor for thrombin inhibitors. Thrombin, a serine protease critical in blood coagulation, is inhibited through competitive binding at its active site. Molecular docking studies suggest that the compound’s cyanothiazole moiety interacts with thrombin’s S1 pocket, while the morpholino group stabilizes binding via hydrophobic interactions .

Table 2: Comparative Bioactivity of Thiazole Derivatives

| Compound | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| 2-Morpholino-4-amino-5-cyanothiazole | Thrombin | 12.3 |

| 2-Aminomethyl-4-cyanothiazole | Factor Xa | 45.6 |

| 5-Cyano-2-aminothiazole | Trypsin | 89.2 |

Applications in Medicinal Chemistry

Anticoagulant Therapeutics

Derivatives of 2-morpholino-4-amino-5-cyanothiazole are explored as oral anticoagulants. For example, N-(ethoxycarbonylmethylene)-(D)-cyclohexylalanyl-3,4-dehydroprolyl-[2-(4-hydroxyamidino)thiazole]methylamide hydrochloride, a prodrug, demonstrates prolonged half-life and reduced bleeding risk compared to warfarin .

Antimicrobial Agents

The thiazole scaffold’s inherent antimicrobial activity is potentiated by the cyano group, which disrupts microbial cell wall synthesis. In vitro studies show efficacy against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) .

Comparative Analysis with Structural Analogues

Structural modifications significantly alter biological and physicochemical profiles:

Table 3: Impact of Substituents on Thiazole Derivatives

| Compound | Substituent (Position) | LogP | Solubility (mg/mL) |

|---|---|---|---|

| 2-Morpholino-4-amino-5-cyanothiazole | Morpholino (2), NH₂ (4), CN (5) | 1.2 | 3.8 |

| 2-Amino-5-benzylthiazole | Benzyl (5) | 2.8 | 0.9 |

| 4-Amino-5-cyanothiazole | NH₂ (4), CN (5) | 0.7 | 5.2 |

Key Insight: The morpholino group reduces lipophilicity (LogP) compared to benzyl substituents, enhancing aqueous solubility .

Challenges and Future Directions

-

Synthetic Scalability: Industrial-scale production requires optimizing solvent recovery and minimizing toxic byproducts.

-

Selectivity Enhancement: Reducing off-target effects on related serine proteases (e.g., trypsin) remains a priority.

-

Prodrug Development: Improving oral bioavailability through ester or amide prodrugs is under investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume